molecular formula C14H22BNO2 B1434232 (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid CAS No. 1704068-65-4

(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid

Cat. No.: B1434232
CAS No.: 1704068-65-4
M. Wt: 247.14 g/mol
InChI Key: LZQGFPBEYKEQOO-UHFFFAOYSA-N
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Description

(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 4-methylpiperidin-1-yl group. The unique structure of this compound makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.

Mechanism of Action

Target of Action

The primary target of (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound is known to be relatively stable, readily prepared, and generally environmentally benign , which suggests it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a metal catalyst and the specific conditions under which the Suzuki–Miyaura coupling reaction takes place . The compound has been tailored for application under specific conditions of this reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid typically involves the reaction of 4-bromo-1-(4-methylpiperidin-1-yl)ethylbenzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or alcoholic solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize reaction conditions and improve yield. The purification of the product is achieved through crystallization or chromatography techniques to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions

(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

[4-[1-(4-methylpiperidin-1-yl)ethyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2/c1-11-7-9-16(10-8-11)12(2)13-3-5-14(6-4-13)15(17)18/h3-6,11-12,17-18H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZQGFPBEYKEQOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(C)N2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001187148
Record name Boronic acid, B-[4-[1-(4-methyl-1-piperidinyl)ethyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704068-65-4
Record name Boronic acid, B-[4-[1-(4-methyl-1-piperidinyl)ethyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704068-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[1-(4-methyl-1-piperidinyl)ethyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001187148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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